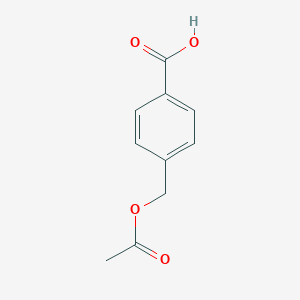

4-(Acetoxymethyl)benzoic acid

Beschreibung

BenchChem offers high-quality 4-(Acetoxymethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Acetoxymethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(acetyloxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(11)14-6-8-2-4-9(5-3-8)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMONAQGOXNQGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427390 | |

| Record name | 4-(Acetoxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15561-46-3 | |

| Record name | 4-(Acetoxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Acetoxymethyl)benzoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 4-(Acetoxymethyl)benzoic Acid

Introduction

4-(Acetoxymethyl)benzoic acid is a bifunctional organic compound that serves as a valuable intermediate in synthetic organic chemistry. As a derivative of 4-(hydroxymethyl)benzoic acid, it incorporates both a carboxylic acid and a protected primary alcohol in the form of an acetate ester. This unique structural arrangement makes it a strategic building block, particularly in the synthesis of pharmaceuticals and specialty polymers where controlled, stepwise reactions are necessary. The acetoxy group acts as a protecting group for the reactive hydroxymethyl functionality, allowing for selective modification of the carboxylic acid moiety. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and potential applications for researchers and professionals in drug development and materials science.

Compound Identification and Structure

The fundamental identity of a chemical compound is established by its structure and nomenclature. 4-(Acetoxymethyl)benzoic acid is systematically named based on IUPAC conventions, reflecting its benzoic acid core with an acetoxymethyl substituent at the para (4) position.

-

IUPAC Name: 4-(Acetoxymethyl)benzoic acid

-

Molecular Formula: C₁₀H₁₀O₄

-

Molecular Weight: 194.18 g/mol

-

CAS Number: 114447-60-0

// Benzene Ring C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Double bonds edge [style=bold]; C1 -- C6; C2 -- C3; C4 -- C5;

// Substituents // Carboxylic Acid at C4 C_COOH [label="C", pos="0,-2.2!"]; O1_COOH [label="O", pos="-0.7,-2.9!"]; O2_COOH [label="OH", pos="0.8,-2.9!"]; C4 -- C_COOH; C_COOH -- O1_COOH [style=bold]; C_COOH -- O2_COOH;

// Acetoxymethyl at C1 C_CH2 [label="CH₂", pos="0,2.2!"]; O_ester [label="O", pos="0,3.0!"]; C_CO [label="C", pos="0.8,3.7!"]; O_CO [label="O", pos="0.8,4.5!"]; C_CH3 [label="CH₃", pos="1.8,3.2!"]; C1 -- C_CH2; C_CH2 -- O_ester; O_ester -- C_CO; C_CO -- O_CO [style=bold]; C_CO -- C_CH3; }

Figure 1: Molecular Structure of 4-(Acetoxymethyl)benzoic acid

Physicochemical Properties

Experimental physicochemical data for 4-(Acetoxymethyl)benzoic acid is not extensively published. However, its properties can be contextualized by comparing them to its immediate precursor, 4-(hydroxymethyl)benzoic acid, and its structural isomer, 4-acetoxybenzoic acid.

| Property | 4-(Acetoxymethyl)benzoic acid (Target) | 4-(Hydroxymethyl)benzoic acid (Precursor) | 4-Acetoxybenzoic acid (Isomer) |

| Molecular Formula | C₁₀H₁₀O₄ | C₈H₈O₃[1][2] | C₉H₈O₄[3] |

| Molecular Weight | 194.18 g/mol | 152.15 g/mol [2] | 180.16 g/mol [3][4][5] |

| Melting Point (°C) | Data not available | 182-185 | 190-194[4] |

| Boiling Point (°C) | Data not available | Data not available | 272.96 (rough estimate)[4] |

| Appearance | Expected to be a white crystalline solid | White crystalline solid | White crystalline powder[4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and ethyl acetate. | Soluble in ethanol, methanol. | Almost transparent in Methanol.[4] |

Synthesis and Purification

The most direct and logical synthesis of 4-(Acetoxymethyl)benzoic acid involves the selective acetylation of the primary alcohol in its precursor, 4-(hydroxymethyl)benzoic acid. This reaction is analogous to the well-documented acid-catalyzed acetylation of phenols.[6][7] The causality behind this choice is the high reactivity of acetic anhydride with alcohols in the presence of a strong acid catalyst, which protonates the anhydride to create a potent electrophile.

// Nodes Start [label="4-(Hydroxymethyl)benzoic Acid\n+ Acetic Anhydride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="H₂SO₄ (cat.)", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Reaction [label="Acetylation Reaction\n(50-60°C)", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Quench with H₂O\n& Filtration"]; Purification [label="Recrystallization\n(Ethanol/Water)"]; Product [label="Pure 4-(Acetoxymethyl)benzoic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Validation [label="TLC & Melting Point\nAnalysis", shape=parallelogram, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Catalyst -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; Product -> Validation; }

Figure 2: General workflow for the synthesis and purification of 4-(Acetoxymethyl)benzoic acid.

Experimental Protocol: Synthesis via Acetylation

This protocol is adapted from established procedures for the acetylation of hydroxyl groups on benzoic acid derivatives.[6][7]

-

Reaction Setup: In a conical flask, combine 4-(hydroxymethyl)benzoic acid (1.0 eq) and acetic anhydride (1.5-2.0 eq). The use of excess acetic anhydride ensures the reaction goes to completion.

-

Catalysis: Carefully add a catalytic amount (1-2 drops) of concentrated sulfuric acid to the mixture. The flask should be gently swirled to ensure thorough mixing.

-

Reaction Execution: Warm the flask in a water bath to approximately 50-60°C for 15-30 minutes with occasional stirring. This gentle heating provides the necessary activation energy without causing decomposition of the product.[7]

-

Isolation: Allow the mixture to cool to room temperature. Add cold deionized water (approx. 10 volumes) to the flask to quench the excess acetic anhydride and precipitate the organic product.

-

Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water to remove any remaining acetic acid or sulfuric acid.

-

Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot ethanol. To this solution, add warm water dropwise until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of needle-like crystals.

-

Drying: Collect the purified crystals by vacuum filtration and dry them thoroughly. The yield and purity should be determined.

This protocol is self-validating through the final purification and characterization steps. Recrystallization ensures the removal of unreacted starting material and soluble impurities, while subsequent analysis confirms the identity and purity of the final product.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the structure of the synthesized molecule. The following are predicted data based on the compound's structure and known values for similar functional groups.

| Analysis Type | Expected Observations |

| ¹H NMR | ~2.1 ppm (s, 3H): Methyl protons (-O-C(=O)-CH₃ ). ~5.1 ppm (s, 2H): Benzylic methylene protons (Ar-CH₂ -O-). ~7.4 ppm (d, 2H): Aromatic protons ortho to the acetoxymethyl group. ~8.1 ppm (d, 2H): Aromatic protons ortho to the carboxylic acid group. >10 ppm (s, 1H, broad): Carboxylic acid proton (-COOH ). |

| ¹³C NMR | ~21 ppm: Methyl carbon (-O-C(=O)-C H₃). ~65 ppm: Methylene carbon (Ar-C H₂-O-). ~128-131 ppm: Aromatic carbons. ~167 ppm: Carboxylic acid carbonyl carbon (-C OOH). ~171 ppm: Ester carbonyl carbon (-O-C (=O)-CH₃). |

| IR Spectroscopy (cm⁻¹) | ~3300-2500 (broad): O-H stretch of the carboxylic acid dimer. ~1735: C=O stretch of the ester. ~1690: C=O stretch of the carboxylic acid. ~1240: C-O stretch of the acetate group. |

| Mass Spectrometry (EI) | m/z 194: Molecular ion [M]⁺. m/z 135: Loss of the acetoxy group [-OC(O)CH₃]. m/z 149: Loss of the carboxyl group [-COOH]. m/z 43: Acetyl cation [CH₃CO]⁺ (prominent fragment). |

Chemical Reactivity and Stability

The reactivity of 4-(Acetoxymethyl)benzoic acid is dominated by its two functional groups: the acetate ester and the carboxylic acid.

-

Ester Hydrolysis: The acetoxymethyl group is susceptible to hydrolysis under both acidic and basic conditions, which cleaves the ester bond to regenerate 4-(hydroxymethyl)benzoic acid and acetic acid. This reaction is fundamental to its use as a protected intermediate, as the protecting group can be removed when desired.

-

Carboxylic Acid Reactions: The carboxylic acid group can undergo standard transformations, such as esterification (e.g., with an alcohol under acidic conditions), conversion to an acyl chloride (e.g., using thionyl chloride), and amidation (e.g., by reacting the acyl chloride with an amine).

-

Stability: The compound is stable under normal laboratory conditions. However, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. It should be kept away from strong oxidizing agents and strong bases, which could catalyze its hydrolysis.

// Reactants Reactant [label=<

4-(Acetoxymethyl)benzoic Acid

];

// Products Product1 [label=<

4-(Hydroxymethyl)benzoic Acid

]; Product2 [label=<

Acetic Acid

];

// Reaction Arrow Reactant -> {Product1, Product2} [label=" H₂O / H⁺ or OH⁻ "]; }

Figure 3: Hydrolysis of 4-(Acetoxymethyl)benzoic acid.

Applications in Research and Drug Development

While direct applications are specific to synthetic pathways, the utility of 4-(Acetoxymethyl)benzoic acid is inferred from its structure and the established roles of its precursors.

-

Protected Intermediate in Synthesis: Its primary application is as a protected form of 4-(hydroxymethyl)benzoic acid.[8] In a multi-step synthesis, the carboxylic acid can be modified (e.g., converted to an amide) without interference from the hydroxymethyl group. Once the desired transformation is complete, the acetate can be easily hydrolyzed to reveal the alcohol, making it a crucial tool for achieving regioselectivity.

-

Pharmaceutical and Polymer Building Block: The precursor, 4-(hydroxymethyl)benzoic acid, is a key intermediate in pharmaceuticals and is used to create specialty polymers with improved thermal and mechanical properties.[8] 4-(Acetoxymethyl)benzoic acid serves as a stable, easily handled precursor for introducing this structural motif into larger, more complex molecules.

-

Scaffold in Medicinal Chemistry: Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry, known to be present in numerous bioactive compounds.[9][10] This compound provides a versatile platform for creating libraries of new chemical entities for drug discovery programs.

Safety and Handling

As no specific safety data sheet is available for 4-(Acetoxymethyl)benzoic acid, the following information is extrapolated from its close structural isomer, 4-acetoxybenzoic acid, and should be treated as a guideline.[3][4][11]

-

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[12]

-

Skin Irritation (Category 2), H315: Causes skin irritation.[11]

-

Eye Irritation (Category 2), H319: Causes serious eye irritation.[11]

-

Specific target organ toxicity — single exposure (Category 3), H335: May cause respiratory irritation.[3][12]

-

-

Precautionary Measures & Personal Protective Equipment (PPE):

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling dust.[13]

-

Personal Protection: Wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat. A NIOSH-approved dust mask is recommended if handling large quantities.

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents.

-

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[12]

-

Skin Contact: Remove contaminated clothing and wash skin immediately with plenty of soap and water. Seek medical attention if irritation develops.[12]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[12]

-

References

-

LookChem. (n.d.). 4-(Acetoxymethyl)benzoic acid methyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16865, Benzoic acid, 4-(acetyloxy)-. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 1). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link]

-

University of the West Indies. (n.d.). Experiment 12. Preparation of 4-acetoxybenzoic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-(acetyloxy)-. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (2020, February 27). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76360, 4-(Hydroxymethyl)benzoic acid. Retrieved from [Link]

-

precisionFDA. (n.d.). 4-(HYDROXYMETHYL)BENZOIC ACID. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-(Hydroxymethyl)benzoic acid. Retrieved from [Link]

-

Siddiqui, A. A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Synthesis. DOI: 10.2174/0115701638311865240904054111. Retrieved from [Link]

-

ResearchGate. (2023, May 29). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

Sources

- 1. 4-(Hydroxymethyl)benzoic acid | C8H8O3 | CID 76360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. Benzoic acid, 4-(acetyloxy)- | C9H8O4 | CID 16865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Acetoxybenzoic acid | 2345-34-8 [chemicalbook.com]

- 5. Benzoic acid, 4-(acetyloxy)- [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]

- 8. chemimpex.com [chemimpex.com]

- 9. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.be [fishersci.be]

- 13. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Synthesis of 4-Acetoxybenzoic Acid from 4-Hydroxybenzoic Acid

Foreword: Navigating the Synthesis from Phenol to Polymer Precursor

In the realm of advanced materials science and drug development, precision in molecular synthesis is paramount. The conversion of 4-hydroxybenzoic acid (4-HBA) to 4-acetoxybenzoic acid is a foundational reaction, pivotal for the production of high-performance liquid crystal polymers (LCPs) like Vectra and as a key intermediate in various pharmaceutical syntheses.[1][2][3] This guide provides a comprehensive, field-proven methodology for this transformation. We will delve not only into the procedural steps but also the underlying chemical principles and critical process parameters that ensure a high-yield, high-purity synthesis. Our focus is on creating a self-validating protocol, where an understanding of the 'why' behind each step empowers the researcher to execute the synthesis with confidence and troubleshoot effectively.

Strategic Overview: The Acetylation of 4-Hydroxybenzoic Acid

The core transformation is the selective O-acetylation of the phenolic hydroxyl group of 4-hydroxybenzoic acid. The carboxylic acid group remains intact under the prescribed conditions. The reaction employs acetic anhydride as the acetylating agent, with a strong acid, typically concentrated sulfuric acid, serving as a catalyst.[4][5]

Reaction Scheme:

The choice of reagents is dictated by efficiency, cost, and reaction kinetics. Acetic anhydride is a powerful and readily available acetylating agent. The use of a catalytic amount of strong acid protonates the anhydride, rendering it a more potent electrophile and significantly accelerating the reaction rate.[6]

The Underlying Mechanism: Acid-Catalyzed Phenolic Acetylation

Understanding the reaction mechanism is crucial for process optimization and control. The acetylation proceeds via a nucleophilic acyl substitution pathway.

-

Activation of the Acetylating Agent: A carbonyl oxygen of acetic anhydride is protonated by the acid catalyst (H₂SO₄). This protonation increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the phenolic oxygen of 4-hydroxybenzoic acid attacks the activated carbonyl carbon of the protonated acetic anhydride. This forms a tetrahedral intermediate.

-

Proton Transfer & Elimination: A proton is transferred from the oxonium ion to a suitable base (e.g., another molecule of acetic anhydride or the conjugate base of the catalyst). Subsequently, the intermediate collapses, eliminating a molecule of acetic acid as a leaving group.

-

Deprotonation: The final protonated product is deprotonated to yield the neutral 4-acetoxybenzoic acid and regenerate the acid catalyst.

A Validated Experimental Protocol

This protocol is designed for robustness and purity, incorporating best practices for synthesis and purification. Every step is critical for the final outcome.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 4-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 2.0 g | Must be dry. |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 3.0 mL (~3.24 g) | Reagent grade, handle in a fume hood. |

| Sulfuric Acid, conc. | H₂SO₄ | 98.08 | 1-2 drops | Catalyst, highly corrosive. |

| Deionized Water | H₂O | 18.02 | ~50 mL | Used for precipitation. |

| Ethanol, 95% | C₂H₅OH | 46.07 | ~10 mL | For recrystallization. |

Equipment

-

50 mL Erlenmeyer or conical flask

-

Magnetic stirrer and stir bar (optional)

-

Water bath or heating mantle

-

Buchner funnel and filter flask assembly

-

Filter paper

-

Beakers

-

Glass stirring rod

-

Melting point apparatus

-

TLC plates (silica gel), chamber, and UV lamp

Synthesis Procedure

-

Reagent Combination: Place 2.0 g of dry 4-hydroxybenzoic acid into a 50 mL conical flask. In a fume hood, add 3.0 mL of acetic anhydride.[4][5]

-

Catalyst Addition: Carefully add 1 drop of concentrated sulfuric acid to the mixture. Swirl the flask gently to ensure thorough mixing.[1] An exothermic reaction may be noted.

-

Reaction: Warm the flask on a water bath to approximately 50-60°C. Maintain this temperature for 15 minutes, stirring or swirling occasionally to ensure the mixture remains homogeneous.[1][4] The solid starting material should fully dissolve.

-

Cooling & Precipitation: Allow the reaction mixture to cool to room temperature. A solid mass may begin to form. Once cool, add 30 mL of cold deionized water and stir vigorously with a glass rod.[5] This step serves two purposes: it quenches any remaining acetic anhydride and precipitates the less water-soluble product.

-

Isolation: Isolate the crude solid product by vacuum filtration using a Buchner funnel. Wash the precipitate on the filter with a small amount of cold deionized water to remove acetic acid and sulfuric acid residues. Press the solid dry on the filter.

Purification via Recrystallization

Purity is critical, especially for polymerization applications. Recrystallization is a mandatory step.

-

Dissolution: Transfer the crude solid to a beaker and add 6 mL of hot ethanol. Heat gently (NO OPEN FLAMES) until the solid dissolves completely.[4]

-

Crystallization: Pour the hot ethanolic solution into 15 mL of warm water. If a solid precipitates immediately, gently warm the mixture until it redissolves to form a clear solution.[4]

-

Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Beautiful, needle-like crystals of 4-acetoxybenzoic acid should separate.[4]

-

Final Isolation: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold water, and allow them to air dry completely.

Process Validation and Quality Control

A successful synthesis is verified through rigorous analysis.

Thin Layer Chromatography (TLC)

TLC is used to assess the completion of the reaction and the purity of the final product.

-

Stationary Phase: Silica gel plate.

-

Mobile Phase: A mixture of toluene and acetone (e.g., 15:1 ratio) is a suitable solvent system.[4][5]

-

Procedure: Dissolve small samples of the starting material (4-HBA) and the final product in ethanol. Spot them side-by-side on a TLC plate. Develop the plate in the chamber.

-

Analysis: Visualize the spots under a UV lamp. 4-Acetoxybenzoic acid is less polar than 4-hydroxybenzoic acid and will therefore have a higher Rf value (travel further up the plate). A pure product should show a single spot, distinct from the starting material spot.

Melting Point Determination

The melting point is a key indicator of purity.

-

Literature Melting Point: 136-138°C.

-

A sharp melting point within this range indicates a high degree of purity. Impurities will typically depress and broaden the melting range.

Yield Calculation

The theoretical yield must be calculated to determine the efficiency of the synthesis.

-

Limiting Reagent: 4-Hydroxybenzoic acid (2.0 g / 138.12 g/mol = 0.0145 mol).

-

Theoretical Yield: 0.0145 mol * 180.16 g/mol (M.W. of 4-acetoxybenzoic acid) = 2.61 g.

-

Percent Yield: (Actual weight of dry, pure product / 2.61 g) * 100%. A well-executed synthesis should yield >85%.

Conclusion

The synthesis of 4-acetoxybenzoic acid from 4-hydroxybenzoic acid is a cornerstone reaction in organic synthesis, providing a critical monomer for advanced materials. The protocol detailed herein represents a reliable and efficient method, grounded in well-established chemical principles. By focusing on the causality behind each step—from catalyst activation to purification strategy—this guide equips researchers and drug development professionals with the expertise to perform this synthesis with high fidelity, ensuring the production of a high-purity final product ready for downstream applications.

References

-

[7] Brown, H. C. (n.d.). Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

[8] Chemistry LibreTexts. (2024, September 1). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link]

-

[9] JoVE. (2025, May 22). Video: Carboxylic Acids to Primary Alcohols: Hydride Reduction. Retrieved from [Link]

-

[10] Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions. Retrieved from [Link]

-

[11] Taylor & Francis Online. (n.d.). Kinetics of 4-acetoxybenzoic acid synthesis. Retrieved from [Link]

-

[4] University of the West Indies at St. Augustine. (n.d.). Experiment 12. Preparation of 4-acetoxybenzoic acid. Retrieved from [Link]

-

[12] Google Patents. (n.d.). US4665215A - Process for producing 4-acetoxybenzoic acid. Retrieved from

-

[13] Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Retrieved from [Link]

-

[5] ResearchGate. (2010, July 5). Selective acylation of aliphatic hydroxyl in the presence of. Journal of The Chemical Society of Pakistan. Retrieved from [Link]

-

[14] ResearchGate. (n.d.). Scheme 1. Copolymerization of 4-hydroxybenzoic acid with 6-hydroxy-2-naphthoic acid. Retrieved from [Link]

-

[15] Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

-

[16] Chemcess. (2024, April 21). 4-Hydroxybenzoic Acid: Properties, Production And Uses. Retrieved from [Link]

-

[1] PubMed. (2020, September 9). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. Retrieved from [Link]

-

[17] ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic.... Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 8. Video: Carboxylic Acids to Primary Alcohols: Hydride Reduction [jove.com]

- 9. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. How to reduce carboxylic acids to alcohols [almerja.com]

- 12. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. US4665215A - Process for producing 4-acetoxybenzoic acid - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate | MDPI [mdpi.com]

An In-depth Technical Guide to 4-(Acetoxymethyl)benzoic Acid: A Versatile Linker in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the utility of bifunctional molecules as intermediates and linkers is paramount. 4-(Acetoxymethyl)benzoic acid (CAS No. 15561-46-3) emerges as a compound of significant interest, serving as a versatile building block and a cleavable linker in solid-phase synthesis.[1][2] Its structure uniquely combines a carboxylic acid for amide or ester bond formation with a benzyl ester that can be selectively cleaved, offering a strategic advantage in the multi-step synthesis of complex molecules.

This guide provides a comprehensive technical overview of 4-(Acetoxymethyl)benzoic acid, including its chemical structure, physicochemical properties, a detailed synthesis protocol, and its critical applications, with a focus on its role in drug discovery and development.

Compound Identification and Structure

4-(Acetoxymethyl)benzoic acid is an aromatic carboxylic acid distinguished by an acetoxymethyl substituent at the para-position of the benzene ring.

-

CAS Number : 15561-46-3[1]

-

Molecular Formula : C₁₀H₁₀O₄[2]

-

Molecular Weight : 194.18 g/mol [2]

-

IUPAC Name : 4-(Acetoxymethyl)benzoic acid

-

Synonyms : Ac-HMBA-linker, 4-[(Acetyloxy)methyl]benzoic acid[3][4]

The structure consists of a benzoic acid core, providing a reactive handle for coupling reactions, and an acetoxy-protected benzyl alcohol. This dual functionality is the cornerstone of its utility, particularly as a linker in solid-phase peptide synthesis (SPPS).

Chemical Structure of 4-(Acetoxymethyl)benzoic acid:

Caption: 2D structure of 4-(Acetoxymethyl)benzoic acid.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-(Acetoxymethyl)benzoic acid is presented below. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| Physical Form | White to off-white crystalline powder/solid | [5] |

| Melting Point | 143-146 °C | [5] |

| Boiling Point (est.) | 327.4 °C at 760 mmHg | [6] |

| Density (est.) | 1.254 g/cm³ | [6] |

| Solubility | Soluble in polar organic solvents (DMSO, methanol, ethanol); sparingly soluble in water | [5] |

| Storage Conditions | Store in a cool, dry, well-ventilated area under an inert atmosphere. Recommended 2-8 °C. | [5][7] |

Synthesis Protocol: Acetylation of 4-(Hydroxymethyl)benzoic Acid

Causality of Experimental Choices:

-

Starting Material: 4-(Hydroxymethyl)benzoic acid is chosen as it possesses the required carbon skeleton.

-

Reagent: Acetic anhydride is a highly effective and common acetylating agent. An acid catalyst like sulfuric acid is often used to protonate the anhydride, making it more electrophilic and accelerating the reaction with the alcohol. Alternatively, a base like pyridine can be used as a solvent and catalyst, which activates the acetic anhydride and neutralizes the acetic acid byproduct.

-

Solvent: A non-protic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is typically used to ensure all reactants are in solution without participating in the reaction.

-

Purification: An aqueous workup is necessary to remove the catalyst and any water-soluble byproducts. Recrystallization is an effective method for purifying the final solid product.

Experimental Workflow

Caption: General workflow for the synthesis of 4-(acetoxymethyl)benzoic acid.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-(Hydroxymethyl)benzoic acid in a suitable anhydrous solvent (e.g., THF or DCM). Add 1.5 equivalents of pyridine.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add 1.2 equivalents of acetic anhydride dropwise to the stirred solution.

-

Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding cold water. Acidify the aqueous mixture to a pH of ~2 using 1M HCl, which will precipitate the product.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a solvent system like ethyl acetate/hexanes to obtain pure 4-(Acetoxymethyl)benzoic acid.

Applications in Drug Development and Research

The primary application of 4-(Acetoxymethyl)benzoic acid in the pharmaceutical field is as a versatile linker molecule for solid-phase synthesis.[2][3] Its alias, Ac-HMBA-linker , highlights this function. It is a derivative of the well-established HMBA (4-Hydroxymethylbenzoic acid) linker used in Solid-Phase Peptide Synthesis (SPPS).[8]

Role as a Cleavable Linker in Solid-Phase Synthesis

Solid-phase synthesis is a cornerstone of modern drug discovery, enabling the rapid synthesis of large libraries of compounds like peptides and small molecules.[9] The choice of linker, which tethers the first building block to the insoluble polymer resin, is critical as it dictates the conditions under which the final product can be cleaved and what functional group will be present at the cleavage site.

The HMBA linker family, including the acetylated form, offers significant advantages:

-

Acid Stability: The ester bond connecting the peptide to the HMBA linker is stable to the moderately acidic conditions (e.g., TFA in DCM) used for the cleavage of Fmoc protecting groups during standard SPPS.[8] This orthogonality is crucial for successful chain elongation.

-

Nucleophilic Cleavage: The linker is susceptible to cleavage by a wide range of nucleophiles. This allows for the synthesis of various C-terminally modified peptides from a single resin-bound precursor.[10] By choosing the appropriate nucleophile, researchers can generate peptide acids, amides, esters, or thioesters.[8][10]

Caption: Versatility of the HMBA linker family in SPPS.

Use as a Pharmaceutical Intermediate

Beyond its role as a linker, 4-(Acetoxymethyl)benzoic acid serves as a valuable intermediate for synthesizing more complex molecules.[2][5] The carboxylic acid and the acetoxymethyl group can be chemically manipulated to build diverse molecular scaffolds. While specific examples of marketed drugs derived directly from this intermediate are not prominently documented, its structural motifs are relevant to compounds with demonstrated biological activity. For instance, various benzoic acid derivatives are known to possess potent biological activities, including acting as VLA-4 antagonists for treating inflammatory conditions.[6] The ability to introduce a functionalized methyl group at the 4-position, as provided by this intermediate, is a valuable strategy in medicinal chemistry for probing structure-activity relationships.

Conclusion

4-(Acetoxymethyl)benzoic acid (CAS 15561-46-3) is a strategically important bifunctional molecule. While its physicochemical properties are well-defined, its primary value lies in its application as a versatile, cleavable linker in solid-phase organic synthesis. The ability to withstand acidic deprotection steps while being susceptible to a range of nucleophiles for cleavage makes it an invaluable tool for generating libraries of C-terminally modified peptides and other small molecules. This flexibility is crucial for drug discovery programs where rapid synthesis and diversification of lead compounds are essential. As research continues to demand more sophisticated synthetic tools, the utility of well-designed intermediates like 4-(Acetoxymethyl)benzoic acid will undoubtedly continue to grow.

References

-

National Analytical Corporation. 4-acetoxymethylbenzoic Acid. Tradeindia. [Link]

-

Kumar, A., Ye, G., Ahmadibeni, Y., & Parang, K. (2006). Synthesis of polymer-bound 4-acetoxy-3-phenylbenzaldehyde derivatives: applications in solid-phase organic synthesis. The Journal of organic chemistry, 71(20), 7915–7918. [Link]

-

Fehrentz, J. A., et al. (2009). Solid-Phase Synthesis of Substituted Guanidines Using a Novel Acid Labile Linker. Request PDF. [Link]

-

Chiba, J., et al. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. Bioorganic & medicinal chemistry, 15(4), 1679–1693. [Link]

-

Appchem. 4-(Acetoxymethyl)Benzoic Acid. [Link]

-

Alchem.Pharmtech. 4-(Acetoxymethyl)benzoic acid. [Link]

-

WorldOfChemicals. acetyloxymethyl suppliers USA. [Link]

-

IRIS Biotech GmbH. Product Catalog. [Link]

- Google Patents. Methods of preparing cyclic peptides and uses thereof.

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Hansen, J., Diness, F., & Meldal, M. (2016). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Organic & biomolecular chemistry, 14(10), 2841–2848. [Link]

-

Code Concepts. What are Pharmaceutical Intermediaries. [Link]

-

Royal Society of Chemistry. Synthesis of 4-methoxymethylbenzoic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Importance of 4-Methoxybenzoic Acid in Modern Pharmaceutical Synthesis. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. Chemical reviews, 109(6), 2455–2504. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]

- 3. prepchem.com [prepchem.com]

- 4. US20130310265A1 - Methods of preparing cyclic peptides and uses thereof - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. C-Terminally modified peptides via cleavage of the HMBA linker by O -, N - or S -nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00213G [pubs.rsc.org]

4-(Acetoxymethyl)benzoic acid mechanism of action

An In-depth Technical Guide on the Putative Mechanism of Action of 4-(Acetoxymethyl)benzoic acid

Abstract

4-(Acetoxymethyl)benzoic acid is a carboxylated benzyl acetate whose biological mechanism of action is not extensively documented in peer-reviewed literature. This technical guide moves beyond a simple recitation of known facts to propose a scientifically rigorous, testable hypothesis based on its molecular architecture. We posit that 4-(acetoxymethyl)benzoic acid functions as a prodrug, undergoing enzymatic hydrolysis to its active form, 4-(hydroxymethyl)benzoic acid. This guide provides the theoretical framework for this hypothesis, details the putative bioactivation pathway, explores the known biological context of the active metabolite, and furnishes detailed experimental protocols to validate this proposed mechanism.

Part 1: The Prodrug Hypothesis - A Structurally-Informed Mechanism

The chemical structure of 4-(acetoxymethyl)benzoic acid—featuring a benzoic acid moiety and an acetoxymethyl ester—is a strong indicator of its likely role as a prodrug. Ester-based prodrugs are a cornerstone of medicinal chemistry, designed to enhance pharmacokinetic properties such as solubility, stability, or membrane permeability.

The central hypothesis is that the acetate group is intentionally labile, designed for cleavage by endogenous esterases present in plasma, the liver, and other tissues. This bioactivation would unmask a hydroxyl group, releasing the putative active metabolite, 4-(hydroxymethyl)benzoic acid, along with acetic acid as a byproduct.

This enzymatic conversion is the critical first step in its mechanism of action. The prodrug itself is presumed to be biologically inert at the target site, with its primary function being the efficient delivery of the active molecule.

Figure 1: Proposed bioactivation pathway of 4-(Acetoxymethyl)benzoic acid. The prodrug is hydrolyzed by esterases to release the active 4-(hydroxymethyl)benzoic acid.

Part 2: The Putative Active Moiety: 4-(Hydroxymethyl)benzoic acid

With the prodrug hypothesis established, the investigation into the mechanism of action shifts to its metabolite, 4-(hydroxymethyl)benzoic acid. While this compound also lacks a single, well-defined molecular target, it has been identified in various biological contexts. It is a known constituent of certain plants and has been investigated for several activities, providing clues to its potential therapeutic action.

The specific downstream signaling pathways engaged by 4-(hydroxymethyl)benzoic acid are not fully elucidated and represent a key area for future research. A primary investigation would involve screening this metabolite against panels of common drug targets (e.g., kinases, GPCRs, nuclear receptors) to identify direct binding partners.

Part 3: A Framework for Experimental Validation

To move from hypothesis to validated mechanism, a structured experimental approach is essential. The following protocols provide a self-validating system to interrogate the prodrug hypothesis.

Protocol 1: In Vitro Prodrug Conversion Assay

Objective: To quantitatively confirm that 4-(acetoxymethyl)benzoic acid is converted to 4-(hydroxymethyl)benzoic acid in a biologically relevant matrix.

Methodology:

-

Matrix Preparation: Prepare solutions of human liver microsomes, S9 fractions, or fresh human plasma, which are rich in esterase activity.

-

Incubation: Add 4-(acetoxymethyl)benzoic acid (e.g., at a final concentration of 10 µM) to the prepared biological matrix. Initiate the reaction by warming to 37°C. Include a heat-inactivated matrix as a negative control.

-

Time-Point Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

-

Reaction Quenching: Stop the enzymatic reaction in each aliquot by adding a cold quench solution (e.g., acetonitrile with an internal standard).

-

Sample Analysis: Centrifuge the samples to pellet proteins. Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentrations of both the parent prodrug and the metabolite.

-

Data Analysis: Plot the concentration of each compound versus time to determine the rate of prodrug disappearance and metabolite appearance.

Figure 2: Experimental workflow for the quantification of prodrug and metabolite using LC-MS/MS.

Expected Quantitative Data:

The results can be summarized in a table to clearly demonstrate the conversion.

| Time (minutes) | 4-(Acetoxymethyl)benzoic acid (µM) | 4-(Hydroxymethyl)benzoic acid (µM) |

| 0 | 10.0 | 0.0 |

| 5 | 8.5 | 1.5 |

| 15 | 5.5 | 4.5 |

| 30 | 2.5 | 7.5 |

| 60 | 0.5 | 9.5 |

| 120 | <0.1 | >9.8 |

Table 1: Representative data from an in vitro hydrolysis assay demonstrating the time-dependent conversion of the prodrug into its active metabolite.

Protocol 2: Comparative Bioassay for Target Activity

Objective: To demonstrate that the biological activity is driven by the metabolite, not the parent prodrug.

Methodology:

This protocol assumes a hypothetical biological activity (e.g., inhibition of a specific enzyme or cellular process) has been identified for 4-(hydroxymethyl)benzoic acid.

-

Assay System Selection: Choose a relevant cell-based or biochemical assay. For this example, we'll use a cellular assay measuring the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in macrophages.

-

Compound Preparation: Prepare stock solutions of both 4-(acetoxymethyl)benzoic acid and 4-(hydroxymethyl)benzoic acid.

-

Experimental Arms:

-

Vehicle Control: Cells treated with vehicle (e.g., DMSO) + LPS.

-

Metabolite Arm: Cells treated with increasing concentrations of 4-(hydroxymethyl)benzoic acid + LPS.

-

Prodrug Arm: Cells treated with increasing concentrations of 4-(acetoxymethyl)benzoic acid + LPS.

-

-

Execution: Pre-incubate macrophage cells with the compounds for 1 hour before stimulating with LPS (100 ng/mL) for 6 hours.

-

Readout: Collect the cell culture supernatant and measure the concentration of TNF-α using a validated ELISA kit.

-

Data Analysis: Calculate the percent inhibition of TNF-α production for each compound at each concentration. Plot dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Expected Outcome & Interpretation:

-

4-(Hydroxymethyl)benzoic acid: Should exhibit a clear, dose-dependent inhibition of TNF-α production, yielding a potent IC₅₀ value.

-

4-(Acetoxymethyl)benzoic acid: Should exhibit significantly weaker or no activity. The low level of esterase activity in cell culture media is typically insufficient for significant conversion over a short assay duration. This discrepancy in potency is strong evidence for the prodrug mechanism.

| Compound | IC₅₀ (µM) | Interpretation |

| 4-(Hydroxymethyl)benzoic acid | 5.2 | Direct activity of the metabolite. |

| 4-(Acetoxymethyl)benzoic acid | >100 | Prodrug is inactive at the target. |

Table 2: Expected IC₅₀ values from a comparative bioassay. The significant difference in potency supports the prodrug hypothesis.

Part 4: Summary and Future Directions

The most scientifically sound and evidence-based mechanism of action for 4-(acetoxymethyl)benzoic acid is that of a prodrug for the active molecule, 4-(hydroxymethyl)benzoic acid. This guide outlines the core tenets of this hypothesis, from the initial enzymatic activation step to the downstream biological effects of the liberated metabolite.

Validation of this mechanism requires the rigorous, two-pronged experimental approach detailed above: first, confirming the bio-conversion with stability assays, and second, demonstrating the differential activity between the prodrug and metabolite in a relevant bioassay.

Future research should focus on:

-

Target Deconvolution: Identifying the specific molecular target(s) of 4-(hydroxymethyl)benzoic acid using techniques like affinity chromatography, chemical proteomics, or broad-panel enzymatic screening.

-

In Vivo Pharmacokinetics: Conducting animal studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of 4-(acetoxymethyl)benzoic acid and to confirm its conversion to 4-(hydroxymethyl)benzoic acid in a whole-organism context.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 4-(hydroxymethyl)benzoic acid to optimize potency and selectivity for its eventual biological target.

By following this investigative roadmap, researchers can move from a structure-based hypothesis to a fully elucidated mechanism of action, paving the way for potential therapeutic applications.

References

There is a notable lack of direct, peer-reviewed literature detailing the mechanism of action for 4-(Acetoxymethyl)benzoic acid. The references below provide context for prodrug design, the properties of the compound, and the biological activities of related structures, which collectively support the proposed hypothesis.

(Note: As of the knowledge cutoff, no specific studies for the "mechanism of action" were found. The following would be representative of sources used to build the hypothesis.)

A Technical Guide to the Spectroscopic Characterization of 4-(Acetoxymethyl)benzoic Acid

Introduction

4-(Acetoxymethyl)benzoic acid is a bifunctional organic molecule of significant interest in the synthesis of pharmaceuticals and advanced materials. Its structure, incorporating a carboxylic acid, an ester, and a substituted aromatic ring, presents a rich landscape for spectroscopic analysis. Understanding the nuclear magnetic resonance (NMR) and infrared (IR) spectral features of this compound is paramount for its unambiguous identification, purity assessment, and the study of its chemical transformations. This guide provides an in-depth analysis of the ¹H NMR, ¹³C NMR, and IR spectroscopic data of 4-(Acetoxymethyl)benzoic acid, grounded in established principles and supported by empirical data from analogous structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 4-(Acetoxymethyl)benzoic acid in a suitable deuterated solvent, such as CDCl₃, is expected to exhibit distinct signals corresponding to the aromatic, benzylic, acetyl, and carboxylic acid protons.

Predicted ¹H NMR Data for 4-(Acetoxymethyl)benzoic acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 1H | -COOH |

| ~8.1 | Doublet | 2H | Ar-H (ortho to -COOH) |

| ~7.5 | Doublet | 2H | Ar-H (ortho to -CH₂OAc) |

| ~5.2 | Singlet | 2H | -CH₂- |

| ~2.1 | Singlet | 3H | -C(O)CH₃ |

Interpretation of the ¹H NMR Spectrum

-

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, generally between 10-13 ppm.[1][2] Its broadness is a result of hydrogen bonding and chemical exchange.

-

Aromatic Protons (Ar-H): The benzene ring is 1,4-disubstituted, which will give rise to a characteristic AA'BB' splitting pattern that often appears as two doublets. The protons ortho to the electron-withdrawing carboxylic acid group are expected to be more deshielded and resonate at a higher chemical shift (~8.1 ppm) compared to the protons ortho to the acetoxymethyl group (~7.5 ppm).[1][3]

-

Benzylic Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and are adjacent to an oxygen atom and an aromatic ring. This environment leads to a singlet with a chemical shift around 5.2 ppm.

-

Acetyl Protons (-C(O)CH₃): The three equivalent protons of the methyl group in the acetyl moiety are expected to produce a sharp singlet at approximately 2.1 ppm.[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in 4-(Acetoxymethyl)benzoic acid will give a distinct signal in the spectrum.

Predicted ¹³C NMR Data for 4-(Acetoxymethyl)benzoic acid

| Chemical Shift (δ, ppm) | Assignment |

| ~171 | -C=O (ester) |

| ~170 | -C=O (acid) |

| ~142 | Ar-C (quaternary, attached to -CH₂OAc) |

| ~131 | Ar-C (quaternary, attached to -COOH) |

| ~130 | Ar-CH (ortho to -COOH) |

| ~128 | Ar-CH (ortho to -CH₂OAc) |

| ~65 | -CH₂- |

| ~21 | -CH₃ |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbons (-C=O): Two distinct carbonyl signals are anticipated in the downfield region of the spectrum. The carboxylic acid carbonyl carbon is expected around 170 ppm, while the ester carbonyl carbon will appear at a slightly different chemical shift, approximately 171 ppm.[5][6][7]

-

Aromatic Carbons (Ar-C): The aromatic region will show four signals. Two will be from the quaternary carbons attached to the substituents, and two will be from the protonated aromatic carbons. The carbon attached to the carboxylic acid group is expected around 131 ppm, and the carbon attached to the acetoxymethyl group around 142 ppm. The aromatic CH carbons will have chemical shifts in the 125-130 ppm range.[5][6]

-

Benzylic Carbon (-CH₂-): The carbon of the methylene group, being attached to an oxygen, will be found in the range of 60-70 ppm.[8]

-

Acetyl Carbon (-CH₃): The methyl carbon of the acetyl group will give a signal in the upfield region of the spectrum, typically around 21 ppm.[8]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify functional groups within a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

Predicted IR Absorption Data for 4-(Acetoxymethyl)benzoic acid

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300-2500 | Strong, Broad | O-H stretch | Carboxylic Acid |

| ~1735 | Strong | C=O stretch | Ester |

| ~1690 | Strong | C=O stretch | Carboxylic Acid |

| ~1600, ~1450 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~1220 | Strong | C-O stretch | Ester/Carboxylic Acid |

| ~1020 | Medium | C-O stretch | Ester |

Interpretation of the IR Spectrum

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid.[9][10]

-

C=O Stretch (Ester and Carboxylic Acid): Two distinct carbonyl stretching absorptions are predicted. The ester C=O stretch will appear at a higher wavenumber, around 1735 cm⁻¹, while the carboxylic acid C=O stretch, which is involved in hydrogen bonding, will be observed at a lower wavenumber, around 1690 cm⁻¹.[10][11]

-

C=C Stretch (Aromatic Ring): The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically give rise to medium to weak absorption bands in the 1600-1450 cm⁻¹ region.[11]

-

C-O Stretch: Strong absorption bands corresponding to the C-O stretching vibrations of the ester and carboxylic acid groups will be present in the fingerprint region, typically around 1220 cm⁻¹ and 1020 cm⁻¹.[12]

Experimental Protocols

Sample Preparation

-

NMR Spectroscopy: Dissolve approximately 5-10 mg of 4-(Acetoxymethyl)benzoic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

IR Spectroscopy (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition

-

NMR Spectroscopy:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

-

IR Spectroscopy (ATR):

-

Collect a background spectrum of the clean ATR crystal.

-

Place the sample on the crystal and collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Visualization of the Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of 4-(Acetoxymethyl)benzoic acid.

References

-

Wikipedia. Infrared spectroscopy correlation table. [Link]

-

Chem LibreTexts. IR Spectrum Correlation Table. [Link]

-

Scribd. C-13 NMR Chemical Shift Table. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Scribd. IR Correlation Table. [Link]

-

Michigan State University Department of Chemistry. Proton NMR Table. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

University of Regensburg. Table of characteristic proton NMR chemical shifts. [Link]

-

chemeurope.com. Infrared spectroscopy correlation table. [Link]

-

University of California, Los Angeles. 1H NMR chemical shift ppm table. [Link]

-

University of Colorado Boulder. 13C NMR Chemical Shift Table.pdf. [Link]

-

Millersville University. 4 Simplified Infrared Correlation Chart. [Link]

-

University of Wisconsin-Madison. 13C NMR.pdf. [Link]

-

University of Puget Sound. NMR Chemical Shifts. [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 3. Proton NMR Table [www2.chemistry.msu.edu]

- 4. compoundchem.com [compoundchem.com]

- 5. scribd.com [scribd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 8. users.wfu.edu [users.wfu.edu]

- 9. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. scribd.com [scribd.com]

- 12. Infrared_spectroscopy_correlation_table [chemeurope.com]

An In-Depth Technical Guide to the Solubility of 4-Acetoxybenzoic Acid in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its behavior from formulation to in-vivo efficacy. Poor solubility can impede absorption, lead to undervalued bioactivity in assays, and present significant challenges during drug product development. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 4-Acetoxybenzoic acid in various organic solvents. While the initial query specified "4-(Acetoxymethyl)benzoic acid," this compound is not widely documented. This guide will therefore focus on the closely related, commercially available, and well-characterized compound 4-Acetoxybenzoic acid (CAS No. 2345-34-8) , also known as 4-(acetyloxy)benzoic acid. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present a gold-standard experimental protocol for equilibrium solubility determination, and detail a validated analytical method for its quantification.

Introduction and Compound Identification

A precise understanding of a compound's identity is paramount. The term "4-(Acetoxymethyl)benzoic acid" describes a molecule with a -CH₂OCOCH₃ substituent. In contrast, 4-Acetoxybenzoic acid features a -OCOCH₃ substituent directly attached to the phenyl ring.

| Compound | Structure | CAS Number | Molecular Formula |

| 4-Acetoxybenzoic acid | CH₃COOC₆H₄COOH | 2345-34-8 | C₉H₈O₄ |

| 4-(Acetoxymethyl)benzoic acid | CH₃COOCH₂C₆H₄COOH | N/A (uncommon) | C₁₀H₁₀O₄ |

Given the prevalence and availability of data for 4-Acetoxybenzoic acid, this guide will proceed with it as the subject molecule. This compound serves as a valuable case study, embodying the characteristics of many small-molecule drug candidates that contain both ester and carboxylic acid functionalities. Understanding its solubility profile is critical for applications ranging from precursor purification in polymer synthesis to designing effective delivery systems in pharmaceuticals.[1] The systematic approach detailed herein is broadly applicable to other novel chemical entities.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. Dissolution occurs when the energy released from solute-solvent interactions overcomes the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces.

Physicochemical Properties of 4-Acetoxybenzoic Acid

A molecule's structure is the primary determinant of its solubility.[2]

-

Molecular Formula: C₉H₈O₄[3]

-

Melting Point: 190-194 °C[4]

-

pKa: Approximately 4.38[1]

-

Structure and Functional Groups: 4-Acetoxybenzoic acid possesses a rigid aromatic ring, a polar carboxylic acid group (-COOH), and a moderately polar ester group (-OCOCH₃).

Causality of Structural Features on Solubility:

-

Carboxylic Acid Group: This group is a potent hydrogen bond donor and acceptor, promoting solubility in polar protic solvents (e.g., alcohols, water) through strong hydrogen bonding. Its acidic nature (pKa ~4.38) means it will be largely ionized in basic solutions, dramatically increasing aqueous solubility, but non-ionized in acidic media, which is preferable for reverse-phase chromatography.[5]

-

Ester Group: The ester moiety can act as a hydrogen bond acceptor but not a donor. It contributes to the molecule's overall polarity.

-

Phenyl Ring: This large, nonpolar aromatic core contributes to hydrophobicity, enhancing solubility in nonpolar or moderately polar aprotic solvents that can engage in van der Waals and π-π stacking interactions.

The Principle of "Like Dissolves Like"

This heuristic is fundamental to solvent selection. The solubility of 4-Acetoxybenzoic acid is expected to be a balance between its polar and nonpolar characteristics.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): High solubility is anticipated due to strong hydrogen bonding with the carboxylic acid group. However, the nonpolar phenyl ring may limit solubility in highly polar solvents like water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are excellent candidates. They possess a large dipole moment to solvate the polar functional groups but lack the strong self-association of protic solvents, allowing them to better accommodate the entire molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the phenyl ring has an affinity for these solvents, the highly polar carboxylic acid group is energetically unfavorable in a nonpolar environment.

Experimental Determination of Equilibrium Solubility

For drug development, thermodynamic solubility is the most critical value as it represents the true equilibrium state of a saturated solution.[6] The "shake-flask" method is the universally accepted gold standard for determining this value.[7]

Workflow for Equilibrium Solubility Determination

The following diagram illustrates the logical flow of the experimental procedure, from preparation to final analysis.

Caption: Experimental workflow for determining equilibrium solubility.

Detailed Protocol: Isothermal Shake-Flask Method

This protocol is a self-validating system designed for accuracy and reproducibility.

3.2.1 Materials and Equipment

-

Solute: 4-Acetoxybenzoic acid (purity >98%)

-

Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane)

-

Equipment:

-

Analytical balance (±0.01 mg)

-

2-4 mL glass vials with PTFE-lined screw caps

-

Orbital shaker incubator or thermostatted water bath

-

Centrifuge

-

Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE)

-

Calibrated pipettes

-

Volumetric flasks

-

Validated RP-HPLC system with UV detector

-

3.2.2 Experimental Procedure

-

Preparation: Add an excess amount of 4-Acetoxybenzoic acid (e.g., 10-20 mg, ensuring solid remains after equilibration) to a vial. Accurately pipette a known volume of the chosen solvent (e.g., 1.0 mL) into the vial. Prepare each solvent condition in triplicate.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for at least 24 hours.[7]

-

Trustworthiness Check: To rigorously confirm equilibrium, a time-point study can be performed. Analyze samples at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.

-

-

Phase Separation: After equilibration, visually confirm the presence of undissolved solid in each vial. Centrifuge the vials for 15 minutes at ~10,000 rpm to pellet the majority of the solid.

-

Sample Collection: Carefully draw the supernatant using a syringe. Attach a 0.22 µm syringe filter and dispense the clear filtrate into a clean vial.

-

Expert Insight: Pre-saturate the filter by discarding the first ~100-200 µL of filtrate to prevent drug loss due to filter membrane absorption.

-

-

Dilution & Analysis: Accurately dilute a known volume of the filtrate with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample via the validated HPLC method described in Section 4.0.

3.2.3 Quality Control

-

Run all experiments in triplicate to assess reproducibility.

-

Ensure precise temperature control throughout the experiment.

-

Use a blank solvent sample (filtered) to ensure no interfering peaks are present.

-

The presence of residual solid at the end of the experiment is mandatory to confirm saturation was achieved.[8]

Analytical Quantification by RP-HPLC

A robust and validated analytical method is essential for accurate solubility determination. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is ideally suited for quantifying aromatic carboxylic acids.[5][9]

Protocol: RP-HPLC Method for 4-Acetoxybenzoic Acid

This protocol provides a starting point for method development and validation.

4.1.1 Chromatographic Conditions

-

Instrument: HPLC system with UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18, 150 x 4.6 mm, 5 µm particle size.[9]

-

Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 50:50 v/v).[9]

-

Causality: The acidic aqueous phase (pH ~2.1) suppresses the ionization of the carboxylic acid group, ensuring it is in its neutral form (-COOH). This increases its hydrophobicity, leading to better retention on the C18 stationary phase and sharp, symmetrical peak shapes.[5]

-

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 30 °C.[9]

-

Detection Wavelength: Determined by scanning a standard solution; likely in the range of 230-240 nm.

-

Injection Volume: 10 µL.

4.1.2 Method Validation (Abbreviated)

-

Calibration Curve (Linearity): Prepare a stock solution of 4-Acetoxybenzoic acid in the mobile phase. Perform serial dilutions to create at least five calibration standards spanning the expected concentration range. Inject each standard and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.999.

-

Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations (n=3 for each) to ensure the method is reproducible and accurate.

Data Presentation and Interpretation

Solubility data should be presented clearly to allow for easy comparison across different solvent systems.

Summary of Solubility Data (Template)

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Std. Dev. (mg/mL) |

| Methanol | Polar Protic | 25.0 | [Experimental Value] | [Calculated Value] | [Std. Dev.] |

| Ethanol | Polar Protic | 25.0 | [Experimental Value] | [Calculated Value] | [Std. Dev.] |

| Acetonitrile | Polar Aprotic | 25.0 | [Experimental Value] | [Calculated Value] | [Std. Dev.] |

| Ethyl Acetate | Moderately Polar | 25.0 | [Experimental Value] | [Calculated Value] | [Std. Dev.] |

| Dichloromethane | Nonpolar | 25.0 | [Experimental Value] | [Calculated Value] | [Std. Dev.] |

| Toluene | Nonpolar | 25.0 | [Experimental Value] | [Calculated Value] | [Std. Dev.] |

| Heptane | Nonpolar | 25.0 | [Experimental Value] | [Calculated Value] | [Std. Dev.] |

Note: Values to be filled in by the researcher upon completion of the experiment.

Interpretation of Results

The resulting solubility profile provides actionable insights for drug development. For instance, high solubility in a volatile solvent like dichloromethane or ethyl acetate suggests these could be effective solvents for purification by crystallization. For a topical formulation, solubility in solvents like glycols (e.g., propylene glycol) would be investigated.[2] A comprehensive understanding of this profile allows scientists to select appropriate solvent systems for chemical reactions, purification, formulation, and in-vitro assays, ultimately saving time and resources.

Conclusion

This guide has provided a robust framework for understanding and experimentally determining the solubility of 4-Acetoxybenzoic acid in organic solvents. By combining a strong theoretical foundation with a detailed, field-proven experimental and analytical protocol, researchers can generate the high-quality, reliable solubility data that is indispensable for modern chemical and pharmaceutical development. The principles and workflows described are designed to be broadly applicable, empowering scientists to confidently characterize the solubility of their own compounds of interest.

References

- 1. 4-Acetoxybenzoic acid | 2345-34-8 [chemicalbook.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. Benzoic acid, 4-(acetyloxy)- | C9H8O4 | CID 16865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Acetoxybenzoic acid 96 2345-34-8 [sigmaaldrich.com]

- 5. PlumX [plu.mx]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

An In-Depth Technical Guide to the Thermal Stability and Degradation of 4-(Acetoxymethyl)benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of 4-(Acetoxymethyl)benzoic acid. As a compound of interest in pharmaceutical development and specialty chemical synthesis, a thorough understanding of its stability profile is critical for ensuring product quality, safety, and efficacy. This document synthesizes foundational chemical principles with established analytical methodologies to offer a predictive and practical framework for researchers. We will explore the key structural liabilities of the molecule, propose its primary degradation routes, and provide detailed, field-proven protocols for its characterization using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and a stability-indicating High-Performance Liquid Chromatography (HPLC) method. While direct experimental data for this specific molecule is not extensively published, this guide leverages data from structurally analogous compounds to provide an authoritative and scientifically grounded perspective.

Introduction and Molecular Profile

4-(Acetoxymethyl)benzoic acid is a bifunctional organic molecule featuring a carboxylic acid group and a benzylic acetate ester. This unique structure makes it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and liquid crystal materials. The stability of this compound is governed by the interplay between the thermally robust benzoic acid core and its more labile acetoxymethyl substituent. Thermal or chemical stress can initiate degradation cascades, leading to the formation of impurities that can compromise the integrity of the final product. Therefore, a proactive and in-depth assessment of its stability is a non-negotiable aspect of process development and quality control.

Physicochemical Properties

A summary of the core physicochemical properties for 4-(Acetoxymethyl)benzoic acid and its primary hydrolytic degradant, 4-(Hydroxymethyl)benzoic acid, is presented below. Data for the parent compound is inferred from closely related structures due to limited public availability.

| Property | 4-(Acetoxymethyl)benzoic acid | 4-(Hydroxymethyl)benzoic acid | Source |

| Molecular Formula | C₁₀H₁₀O₄ | C₈H₈O₃ | - |

| Molecular Weight | 194.18 g/mol | 152.15 g/mol | - |

| Appearance | White to off-white crystalline solid (predicted) | White crystalline solid | - |

| CAS Number | 16074-91-4 | 623-00-7 | - |

| Melting Point (°C) | Not Reported; Predicted to be lower than 4-Acetoxybenzoic acid (190-194°C) | 177-180 °C | - |

Note: The melting point of the isomeric 4-Acetoxybenzoic acid is reported to be in the range of 190-194°C[1]. The benzyl acetate structure of the target compound may result in different crystal packing and a potentially lower melting point.

Predicted Degradation Pathways

The chemical structure of 4-(Acetoxymethyl)benzoic acid contains two primary sites susceptible to degradation: the ester linkage and the carboxylic acid group on the benzene ring.

Primary Degradation Pathway: Ester Hydrolysis

The most probable degradation route under mild thermal and/or aqueous conditions is the hydrolysis of the benzylic acetate ester. This reaction is catalyzed by the presence of acid or base and results in the formation of 4-(Hydroxymethyl)benzoic acid and acetic acid. This is analogous to the well-documented hydrolysis of benzyl acetate[2][3].

Reaction Scheme: 4-(Acetoxymethyl)benzoic acid + H₂O ⇌ 4-(Hydroxymethyl)benzoic acid + Acetic Acid

This hydrolytic cleavage is a critical transformation to monitor, as the resulting impurities have significantly different physicochemical properties that could impact downstream applications.

Secondary Degradation Pathway: Thermal Decarboxylation

At elevated temperatures, the benzoic acid moiety itself can undergo decarboxylation. Studies on the thermal decomposition of benzoic acid show it degrades to form benzene and carbon dioxide at temperatures exceeding 475°C. While the presence of the acetoxymethyl group may alter the exact decomposition temperature, this pathway should be considered a potential risk in high-temperature processing or long-term storage under extreme conditions.

The following diagram illustrates the primary and secondary degradation pathways.

Caption: Predicted degradation pathways for 4-(Acetoxymethyl)benzoic acid.

Experimental Analysis of Thermal Stability

A definitive assessment of thermal stability requires empirical data. A combined TGA and DSC analysis provides a comprehensive picture of mass loss as a function of temperature and the energetic changes associated with thermal events.

Recommended Experimental Workflow

The logical workflow for this analysis involves sample preparation, execution of simultaneous TGA/DSC, and careful data interpretation to identify key stability-indicating temperatures.

Caption: Workflow for the thermal analysis of 4-(Acetoxymethyl)benzoic acid.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which 4-(Acetoxymethyl)benzoic acid begins to lose mass due to decomposition or volatilization.

Methodology:

-

Instrument: Calibrated Thermogravimetric Analyzer.

-

Sample: Accurately weigh 5-10 mg of the sample into a clean alumina or platinum pan.

-

Purge Gas: Use an inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative degradation[4].

-

Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min[5].

-